1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)-

Catalog No.
S13080123
CAS No.
650607-90-2
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)-

CAS Number

650607-90-2

Product Name

1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)-

IUPAC Name

2-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]ethanol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c20-14-13-19-17(15-7-3-1-4-8-15)11-12-18(19)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2/t17-,18-/m0/s1

InChI Key

CKTVQCBXWKTEEX-ROUUACIJSA-N

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)CCO)C3=CC=CC=C3

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=CC=C2)CCO)C3=CC=CC=C3

1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)- is a chiral compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring, which is a five-membered cyclic amine, and is substituted with two phenyl groups at the 2 and 5 positions along with a hydroxyl group at the 1 position. The specific stereochemistry indicated by (2S,5S) denotes the spatial arrangement of atoms around the chiral centers in the molecule, which is critical for its biological activity and interaction with other compounds.

Typical of pyrrolidine derivatives, including:

  • Nucleophilic substitutions: The hydroxyl group can act as a nucleophile in reactions with electrophiles.
  • Reductive amination: It can be synthesized or modified through reductive amination processes involving aldehydes or ketones.
  • Formation of derivatives: The hydroxyl group allows for further derivatization into ethers or esters.

1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)- exhibits notable biological activities. Research indicates it may have potential applications in pharmacology due to its ability to interact with various biological targets. Compounds in this class often show activity as:

  • Antidepressants: Some studies suggest that similar pyrrolidine compounds can modulate neurotransmitter systems.
  • Antitumor agents: There is potential for these compounds to exhibit cytotoxic effects against cancer cell lines.

Several synthetic routes have been developed for producing 1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)-:

  • Chiral pool synthesis: Utilizing naturally occurring amino acids or sugars as starting materials to create chiral intermediates.
  • Asymmetric synthesis: Employing chiral catalysts or reagents to direct the formation of the desired stereoisomer during the synthesis.
  • Multi-step synthesis: Involving the formation of the pyrrolidine ring followed by selective substitution at the desired positions.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drugs targeting neurological disorders or cancer.
  • Material Science: Its unique structure may lend itself to use in developing new materials with specific properties.
  • Chemical Research: As a building block for synthesizing more complex molecules.

Studies on the interactions of 1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)- with biological macromolecules are crucial for understanding its pharmacological profile. Key areas of research include:

  • Binding affinity studies: Evaluating how well this compound binds to receptors or enzymes.
  • Mechanism of action: Investigating how it affects biological pathways at the molecular level.

1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)- shares structural and functional similarities with several other compounds in the pyrrolidine class. Here are some notable comparisons:

Compound NameStructure HighlightsUnique Features
1-Pyrrolidin-2-oneContains a carbonyl group instead of an alcoholOften used as intermediates in drug synthesis
N-MethylpyrrolidineMethyl group instead of phenyl substitutionsMore basic than 1-Pyrrolidineethanol
2-AminopyrrolidineAmino group at position 2Exhibits different biological activities
3-Pyrrolidinopropionic acidPropionic acid side chainPotential neuroprotective properties

These comparisons highlight how variations in substitution patterns and functional groups can significantly influence the chemical properties and biological activities of pyrrolidine derivatives.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.162314293 g/mol

Monoisotopic Mass

267.162314293 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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